molecular formula C7H5ClN2 B1597247 2-Chloroimidazo[1,2-a]pyridine CAS No. 3999-05-1

2-Chloroimidazo[1,2-a]pyridine

Cat. No.: B1597247
CAS No.: 3999-05-1
M. Wt: 152.58 g/mol
InChI Key: XDYIGMLMAVDTCE-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of biological and pharmacological activities, making them significant in medicinal chemistry .

Comparison with Similar Compounds

2-Chloroimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:

The uniqueness of this compound lies in its versatile reactivity and broad spectrum of applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYIGMLMAVDTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366597
Record name 2-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3999-05-1
Record name 2-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroimidazo[1,2-a]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Chloroimidazo[1,2-a]pyridine in chemical synthesis?

A1: this compound is a valuable building block in organic synthesis. Its reactivity at the 2-chloro position allows for various substitution reactions, enabling the creation of diverse imidazo[1,2-a]pyridine derivatives. This is particularly useful in synthesizing biologically active compounds like the herbicide Imazosulfuron. [, ]

Q2: How is this compound typically synthesized?

A2: A common synthetic route involves the condensation of ethyl bromoacetate with chlorinated 2-aminopyridines, followed by treatment with POCl3 to convert the intermediate imidazo[1,2-a]pyridin-2-ones into the desired 2-chloroimidazo[1,2-a]pyridines. [, , ]

Q3: What are some applications of this compound derivatives in materials science?

A3: Derivatives of this compound, particularly those incorporating styryl groups, have shown potential applications in non-linear optics (NLO). These compounds exhibit interesting optical properties like large bathochromic shifts and enhanced absorption maxima, making them suitable candidates for future optical applications. [, ]

Q4: Has the structure of this compound derivatives been investigated using computational chemistry?

A4: Yes, computational studies employing Density Functional Theory (DFT) have been conducted on this compound derivatives. These studies provide valuable insights into the electronic structure, optical properties, and structure-activity relationships of these compounds. For example, DFT calculations have been used to predict absorption wavelengths and HOMO-LUMO energy gaps, which align well with experimental observations. [, ]

Q5: How does the structure of this compound derivatives influence their biological activity?

A5: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the this compound scaffold impact biological activity. For instance, the presence and position of substituents on the imidazo[1,2-a]pyridine ring can significantly influence the compound's interaction with biological targets, affecting its potency and selectivity. []

Q6: What analytical techniques are commonly used to characterize this compound and its derivatives?

A6: Various spectroscopic techniques are employed to characterize these compounds. This includes Fourier Transform Infrared Spectroscopy (FTIR) for identifying functional groups, Mass Spectrometry (MS) for determining molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the compound's structure. [, ]

Q7: Have there been studies on the environmental impact of this compound-based compounds like Imazosulfuron?

A7: Yes, research has been conducted on the degradation of Imazosulfuron in soil. This is particularly relevant due to its use as a herbicide. Studies have investigated its degradation pathways under both aerobic and anaerobic conditions, identifying major degradation products and assessing mineralization to carbon dioxide. []

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